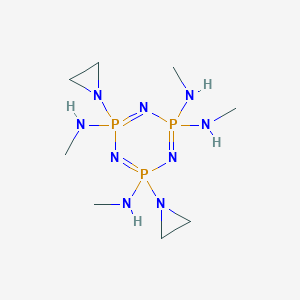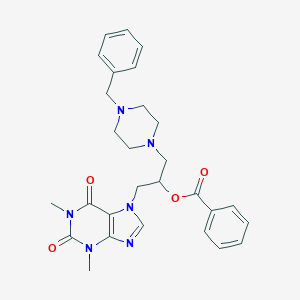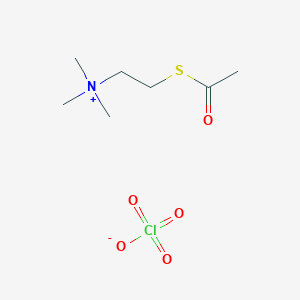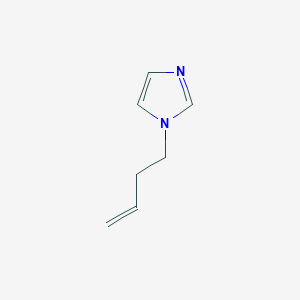
1,3-Diaziridino-2,4,6-triaza-1,3,5,5-tetraaminomethyl-1,3,5-triphosphorin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diaziridino-2,4,6-triaza-1,3,5,5-tetraaminomethyl-1,3,5-triphosphorin, also known as DATT, is a novel compound that has gained attention in scientific research due to its potential as a photoaffinity label and as a tool for studying biological systems. DATT is a highly reactive compound that is capable of selectively crosslinking with proteins and nucleic acids upon exposure to UV light. This property makes it a valuable tool for studying protein-protein interactions and protein-DNA interactions, as well as for identifying novel drug targets.
Mécanisme D'action
The mechanism of action of 1,3-Diaziridino-2,4,6-triaza-1,3,5,5-tetraaminomethyl-1,3,5-triphosphorin involves the formation of a covalent bond between the compound and a target molecule upon exposure to UV light. The resulting crosslinking can be used to identify the binding site of the target molecule and to study its function.
Effets Biochimiques Et Physiologiques
1,3-Diaziridino-2,4,6-triaza-1,3,5,5-tetraaminomethyl-1,3,5-triphosphorin has been shown to have a variety of biochemical and physiological effects, including the ability to selectively crosslink with proteins and nucleic acids, the ability to inhibit enzymatic activity, and the ability to induce apoptosis in cancer cells. These effects make 1,3-Diaziridino-2,4,6-triaza-1,3,5,5-tetraaminomethyl-1,3,5-triphosphorin a valuable tool for studying biological systems and for identifying potential drug targets.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,3-Diaziridino-2,4,6-triaza-1,3,5,5-tetraaminomethyl-1,3,5-triphosphorin in lab experiments is its high selectivity for crosslinking with target molecules. This selectivity allows for the identification of specific binding sites and the study of protein-protein and protein-DNA interactions. However, 1,3-Diaziridino-2,4,6-triaza-1,3,5,5-tetraaminomethyl-1,3,5-triphosphorin also has limitations, including its high reactivity, which can lead to non-specific crosslinking, and its potential toxicity, which can limit its use in certain experimental systems.
Orientations Futures
There are many potential future directions for research involving 1,3-Diaziridino-2,4,6-triaza-1,3,5,5-tetraaminomethyl-1,3,5-triphosphorin, including the development of new photoaffinity labeling techniques, the identification of novel drug targets, and the study of protein-protein and protein-DNA interactions in complex biological systems. Other potential future directions include the development of new synthetic methods for 1,3-Diaziridino-2,4,6-triaza-1,3,5,5-tetraaminomethyl-1,3,5-triphosphorin and the study of its potential use in clinical applications.
Méthodes De Synthèse
The synthesis of 1,3-Diaziridino-2,4,6-triaza-1,3,5,5-tetraaminomethyl-1,3,5-triphosphorin involves the reaction of 1,3-diaminopropane with phosphorus trichloride and triethylamine, followed by the addition of aziridine and ammonia. The resulting product is a white crystalline powder that is highly soluble in water and has a molecular weight of 402.1 g/mol.
Applications De Recherche Scientifique
1,3-Diaziridino-2,4,6-triaza-1,3,5,5-tetraaminomethyl-1,3,5-triphosphorin has been used in a variety of scientific research applications, including proteomics, genomics, and drug discovery. In proteomics, 1,3-Diaziridino-2,4,6-triaza-1,3,5,5-tetraaminomethyl-1,3,5-triphosphorin has been used to identify protein-protein interactions and to map protein binding sites in complex biological systems. In genomics, 1,3-Diaziridino-2,4,6-triaza-1,3,5,5-tetraaminomethyl-1,3,5-triphosphorin has been used to study DNA-protein interactions and to identify novel transcription factors. In drug discovery, 1,3-Diaziridino-2,4,6-triaza-1,3,5,5-tetraaminomethyl-1,3,5-triphosphorin has been used to identify potential drug targets and to screen for compounds that may have therapeutic value.
Propriétés
Numéro CAS |
101395-77-1 |
|---|---|
Nom du produit |
1,3-Diaziridino-2,4,6-triaza-1,3,5,5-tetraaminomethyl-1,3,5-triphosphorin |
Formule moléculaire |
C8H24N9P3 |
Poids moléculaire |
339.26 g/mol |
Nom IUPAC |
4,6-bis(aziridin-1-yl)-2-N,2-N',4-N,6-N-tetramethyl-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene-2,2,4,6-tetramine |
InChI |
InChI=1S/C8H24N9P3/c1-9-18(10-2)13-19(11-3,16-5-6-16)15-20(12-4,14-18)17-7-8-17/h9-12H,5-8H2,1-4H3 |
Clé InChI |
AWFLVMILNQNDCC-UHFFFAOYSA-N |
SMILES |
CNP1(=NP(=NP(=N1)(NC)N2CC2)(NC)N3CC3)NC |
SMILES canonique |
CNP1(=NP(=NP(=N1)(NC)N2CC2)(NC)N3CC3)NC |
Synonymes |
1,3-AZP 1,3-diaziridino-2,4,6-triaza-1,3,5,5-tetraaminomethyl-1,3,5-triphosphorin N(3)P(3)Az(2)(NHMe)4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(7-Chloro-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl]-2-(2-ethoxyethoxy)-5-{[2-(octyloxy)-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonyl]amino}benzene-1-sulfonamide](/img/structure/B10186.png)











